molecular formula C6H8N2O4 B12359347 3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Katalognummer: B12359347
Molekulargewicht: 172.14 g/mol
InChI-Schlüssel: YMDGBBOSWAPYEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid: is a heterocyclic compound that belongs to the class of diazinanes This compound is characterized by a six-membered ring containing two nitrogen atoms and two keto groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) are usually sufficient.

    Catalysts: Acidic or basic catalysts can be used to facilitate the cyclization process.

    Solvents: Polar solvents such as ethanol or water are commonly employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted diazinanes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dioxo-1,3-diazinane-4-carboxylic acid
  • 3-Methyl-2,4-dioxo-1,3-diazinane-4-carboxylic acid
  • 1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Uniqueness

3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H8N2O4

Molekulargewicht

172.14 g/mol

IUPAC-Name

3-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h3H,2H2,1H3,(H,10,11)(H,7,9,12)

InChI-Schlüssel

YMDGBBOSWAPYEN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CC(=O)NC1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.